molecular formula C7H11NO B13201536 3-Ethyloxolane-3-carbonitrile

3-Ethyloxolane-3-carbonitrile

Cat. No.: B13201536
M. Wt: 125.17 g/mol
InChI Key: UIPAAUVBCWPZQV-UHFFFAOYSA-N
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Description

Significance of Cyclic Ethers in Organic Synthesis

Cyclic ethers are a class of heterocyclic compounds where an oxygen atom is part of a ring structure. fiveable.me They are prevalent in a vast number of biologically active natural products and pharmaceutical compounds, making them significant motifs in drug development. nih.gov The stability and solvent properties of cyclic ethers also make them important in industrial and laboratory settings. wikipedia.orgacs.org

The most common cyclic ethers include five-membered rings, known as oxolanes (tetrahydrofurans), and six-membered rings, like dioxanes. fiveable.me Oxolane, also known as tetrahydrofuran (B95107) (THF), is a widely used polar aprotic solvent that can dissolve a broad range of compounds. wikipedia.orgnih.gov Beyond their use as solvents, cyclic ethers serve as key intermediates in organic synthesis. fiveable.me Their synthesis is often achieved through methods like the intramolecular Williamson ether synthesis, an S_N2 reaction involving a hydroxyl group and a leaving group within the same molecule. nih.govresearchgate.net While generally stable, certain cyclic ethers, such as three-membered epoxides (oxiranes), are highly reactive due to significant ring strain and are valuable for constructing complex molecules through ring-opening reactions. fiveable.meproprep.com

Role of Nitrile Functional Groups in Chemical Transformations

The nitrile, or cyano, functional group (–C≡N) is of immense importance in organic synthesis due to its unique electronic properties and chemical versatility. fiveable.menih.gov The carbon-nitrogen triple bond creates an electrophilic carbon center, making it susceptible to nucleophilic addition reactions. fiveable.mewikipedia.org This reactivity allows nitriles to be transformed into a variety of other essential functional groups. nih.govpearson.com

Key transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions, first to a carboxamide and then to a carboxylic acid. wikipedia.orgebsco.com

Reduction: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts nitriles into primary amines. wikipedia.orgchadsprep.com

Organometallic Addition: Reaction with Grignard reagents or organolithium compounds, followed by hydrolysis, yields ketones. fiveable.mechadsprep.com

Furthermore, the hydrogen atoms on the carbon adjacent (alpha) to the nitrile group are acidic. wikipedia.orgmsu.edu Deprotonation of this alpha-carbon creates a stabilized carbanion that can act as a nucleophile, enabling the formation of new carbon-carbon bonds—a fundamental process in constructing complex organic molecules. msu.edursc.org

Historical Overview of Oxolane and Carbonitrile Chemistry Relevant to 3-Ethyloxolane-3-carbonitrile

The development of chemistries for both oxolanes and carbonitriles provides the foundation for understanding compounds like this compound.

Oxolane Chemistry: Tetrahydrofuran (THF), or oxolane, is a cornerstone of modern organic chemistry. wikipedia.orgquora.com Its industrial production became significant in the 20th century. DuPont developed a process to produce THF by oxidizing n-butane to maleic anhydride, which was then catalytically hydrogenated. wikipedia.org Another early patented method involved the catalytic hydrogenation of furan (B31954). acs.org Today, the most widely used industrial process is the acid-catalyzed dehydration of 1,4-butanediol. wikipedia.org

Carbonitrile Chemistry: The history of nitriles dates back to the late 18th century. The first compound in this class, hydrogen cyanide, was synthesized by Carl Wilhelm Scheele in 1782. wikipedia.orgnewworldencyclopedia.org In 1832, Friedrich Wöhler and Justus von Liebig prepared benzonitrile, the nitrile of benzoic acid. wikipedia.org This was followed by Théophile-Jules Pelouze's synthesis of propionitrile (B127096) in 1834, who proposed it was an ether of propionic alcohol and hydrocyanic acid. wikipedia.org Early laboratory-scale syntheses, such as the Kolbe nitrile synthesis, involved the reaction of alkyl halides with alkali metal cyanides, establishing a fundamental method for their preparation. wikipedia.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
1,4-butanediol
Acrylamide
Acrylic acid
Acrylonitrile
Benzonitrile
Butylated hydroxytoluene (BHT)
Diethyl ether
Dioxane
Ethanol
Ethylene oxide
Furan
Hydrogen cyanide
Maleic anhydride
Methyl cyanoacrylate
Propionitrile
Propylene oxide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-ethyloxolane-3-carbonitrile

InChI

InChI=1S/C7H11NO/c1-2-7(5-8)3-4-9-6-7/h2-4,6H2,1H3

InChI Key

UIPAAUVBCWPZQV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOC1)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethyloxolane 3 Carbonitrile

Retrosynthetic Analysis and Key Disconnections for the Oxolane Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 3-Ethyloxolane-3-carbonitrile, the primary disconnections involve the cleavage of the oxolane ring and the disconnection of the ethyl and nitrile groups from the C-3 position.

A logical retrosynthetic approach would involve two main strategies:

Disconnection of the C-O bonds of the oxolane ring: This leads back to a 1,4-diol precursor. Specifically, this would be 2-ethyl-2-(hydroxymethyl)butane-1,4-diol. The challenge then becomes the stereoselective synthesis of this precursor.

Disconnection of the C-C bonds at the C-3 position: This approach would involve disconnecting the ethyl and nitrile groups. This could lead to a precursor such as an oxolan-3-one, which could then be subjected to ethylation and cyanation.

A particularly insightful disconnection strategy involves the intramolecular cyclization of a δ-hydroxynitrile. This approach simplifies the synthesis by forming the ring and introducing one of the C-3 substituents in a related sequence of steps.

Targeted Synthetic Routes for this compound

Based on the retrosynthetic analysis, several targeted synthetic routes can be proposed for the synthesis of this compound.

Cyclization Reactions for Oxolane Ring Formation

The formation of the oxolane ring is a critical step in the synthesis. A common and effective method is the acid-catalyzed cyclization of a 1,4-diol. For the synthesis of this compound, the required precursor would be 2-ethyl-2-(cyanomethyl)butane-1,4-diol. This diol, upon treatment with an acid catalyst such as p-toluenesulfonic acid, would undergo intramolecular dehydration to form the desired oxolane ring.

Another approach involves the intramolecular Williamson ether synthesis. This would require a precursor with a hydroxyl group and a suitable leaving group at the appropriate positions, such as 4-bromo-2-ethyl-2-(cyanomethyl)butan-1-ol. Treatment of this compound with a base would lead to the formation of the oxolane ring.

Stereoselective Approaches to this compound Isomers

Since the C-3 position of this compound is a stereocenter, developing stereoselective synthetic routes is of significant interest. One approach to achieving stereocontrol is through the use of chiral starting materials. For instance, the synthesis could start from a chiral pool material that already contains the desired stereochemistry.

Alternatively, asymmetric catalysis can be employed. For example, an asymmetric dihydroxylation of a suitable alkene precursor could establish the stereochemistry of the diol intermediate, which would then be carried through to the final product.

Nitrile Group Introduction Strategies at C-3 Position

The introduction of the nitrile group at the C-3 position can be achieved through several methods. If the synthesis proceeds through an oxolan-3-one intermediate, a Strecker-type reaction could be employed. This would involve the reaction of the ketone with an amine and a cyanide source to form an α-aminonitrile.

Another strategy is the nucleophilic substitution of a suitable leaving group at the C-3 position with a cyanide salt. For example, a 3-bromo-3-ethyloxolane could be reacted with sodium cyanide to introduce the nitrile group.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, synthetic routes to this compound should aim to be environmentally benign. This can be achieved by using renewable starting materials, employing catalytic reactions to minimize waste, and using safer solvents. For instance, the use of biocatalysis could offer a green alternative for certain steps, such as the stereoselective reduction of a ketone or the hydrolysis of a nitrile. The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is also a viable option.

Synthesis of Key Precursors and Intermediates to this compound

The successful synthesis of this compound relies on the efficient preparation of key precursors. A crucial intermediate is 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. This triol can be synthesized from diethyl malonate through a series of alkylation and reduction steps.

The synthesis of a δ-hydroxynitrile precursor, such as 4-cyano-4-ethylpentan-1-ol, is another important route. This could be prepared from an appropriate starting material through a sequence of reactions including cyanation and functional group manipulations.

Below is a table summarizing potential precursors and their synthetic relevance:

Precursor/IntermediateSynthetic Relevance
2-Ethyl-2-(hydroxymethyl)propane-1,3-diolKey triol intermediate that can be converted to the target molecule.
Diethyl 2-ethyl-2-(2-hydroxyethyl)malonatePrecursor to the corresponding diol through reduction.
4-Cyano-4-ethylpentan-1-olA δ-hydroxynitrile that can undergo intramolecular cyclization.
3-Ethyl-oxolan-3-oneAn intermediate that allows for the sequential introduction of the nitrile group.

The synthesis of these precursors often involves well-established organic transformations, and their availability is crucial for the successful construction of the target molecule, this compound.

Optimization of Reaction Conditions and Yields

A likely synthetic approach to this compound involves the α-alkylation of a 3-oxolanecarbonitrile precursor. The optimization of this reaction is crucial for maximizing yield and purity. Key parameters for optimization include the choice of base, solvent, temperature, and catalyst.

One promising method is Phase-Transfer Catalysis (PTC) , a powerful technique for the alkylation of compounds with acidic protons, such as nitriles. In a typical PTC setup for the ethylation of 3-oxolanecarbonitrile, an aqueous solution of a strong base like sodium hydroxide (B78521) is used with an organic solvent housing the substrate and the alkylating agent (e.g., ethyl bromide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the nitrile, forming a reactive carbanion which then undergoes nucleophilic substitution with the ethyl halide.

The optimization of this process would involve screening various parameters, as detailed in Table 1.

Table 1: Optimization Parameters for the Phase-Transfer Catalyzed Ethylation of 3-Oxolanecarbonitrile

ParameterVariationsExpected Outcome on Yield
Base NaOH, KOH, K₂CO₃Stronger bases like NaOH and KOH are expected to give higher yields by promoting efficient deprotonation.
Solvent Toluene, Dichloromethane, AcetonitrileThe choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield.
Catalyst Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC)The structure of the quaternary ammonium salt can impact its efficiency in transferring the anion between phases.
Temperature 25°C, 50°C, 70°CHigher temperatures generally increase the reaction rate, but may also lead to side reactions, thus requiring careful optimization.
Stirring Speed 300 rpm, 600 rpm, 900 rpmIn a biphasic system, efficient mixing is critical to maximize the interfacial area and enhance the rate of reaction.

Another advanced methodology is the cobalt-catalyzed α-alkylation of nitriles with alcohols . This "borrowing hydrogen" methodology offers a more atom-economical and environmentally benign alternative to traditional alkylation with alkyl halides. rsc.org In this approach, a cobalt catalyst first dehydrogenates an alcohol (ethanol in this case) to the corresponding aldehyde. This aldehyde then undergoes a condensation reaction with the nitrile, followed by reduction of the resulting α,β-unsaturated nitrile by the cobalt-hydride species generated in the initial step. rsc.org

Optimization of this cobalt-catalyzed reaction would focus on the parameters outlined in Table 2.

Table 2: Optimization Parameters for the Cobalt-Catalyzed α-Alkylation of 3-Oxolanecarbonitrile with Ethanol

ParameterVariationsExpected Outcome on Yield
Cobalt Catalyst Co-nanoparticles on N-doped carbon, CoCl₂ with ligandsThe nature of the cobalt catalyst and its support can significantly influence catalytic activity and selectivity. rsc.org
Base K₃PO₄, NaOtBu, Cs₂CO₃A base is typically required to facilitate the condensation step.
Solvent Toluene, Dioxane, THFThe solvent can affect the stability and activity of the catalyst.
Temperature 120°C, 140°C, 160°CThis methodology often requires elevated temperatures to drive the catalytic cycle. rsc.org
Reaction Time 12 h, 24 h, 36 hSufficient time is needed to ensure complete conversion of the starting materials.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

A comparative analysis of the two proposed synthetic routes reveals significant differences in their efficiency and environmental impact, particularly concerning atom economy. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

Phase-Transfer Catalyzed Ethylation:

The reaction for the PTC ethylation of 3-oxolanecarbonitrile with ethyl bromide can be represented as:

C₅H₇NO (3-oxolanecarbonitrile) + C₂H₅Br (Ethyl bromide) + NaOH → C₇H₁₁NO (this compound) + NaBr + H₂O

To calculate the theoretical atom economy, we consider the molecular weights of the reactants that are incorporated into the final product versus the total molecular weight of all reactants.

Molecular Weight of this compound = 125.17 g/mol

Molecular Weight of 3-oxolanecarbonitrile = 97.12 g/mol

Molecular Weight of Ethyl bromide = 108.97 g/mol

Molecular Weight of NaOH = 40.00 g/mol

In this reaction, the atoms from NaOH and the bromine from ethyl bromide are not incorporated into the desired product. The atom economy would be calculated as:

Atom Economy = (Molecular Weight of Desired Product) / (Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (125.17) / (97.12 + 108.97 + 40.00) x 100 ≈ 50.8%

This relatively low atom economy is characteristic of substitution reactions where a leaving group and a salt are generated as byproducts.

Cobalt-Catalyzed α-Alkylation with Ethanol:

C₅H₇NO (3-oxolanecarbonitrile) + C₂H₆O (Ethanol) → C₇H₁₁NO (this compound) + H₂O

In this "borrowing hydrogen" process, the only byproduct is water.

Molecular Weight of this compound = 125.17 g/mol

Molecular Weight of 3-oxolanecarbonitrile = 97.12 g/mol

Molecular Weight of Ethanol = 46.07 g/mol

Atom Economy = (125.17) / (97.12 + 46.07) x 100 ≈ 87.4%

Table 3: Comparative Analysis of Synthetic Methodologies

MetricPhase-Transfer Catalysis (PTC)Cobalt-Catalyzed α-Alkylation
Alkylating Agent Ethyl bromide (Halogenated hydrocarbon)Ethanol (Benign alcohol)
Byproducts Sodium bromide, WaterWater
Theoretical Atom Economy ~50.8%~87.4%
Environmental Considerations Use of halogenated reagents and generation of salt waste."Green" methodology with a benign solvent and water as the only byproduct.
Reaction Conditions Milder temperatures, but requires a biphasic system.Higher temperatures required, but potentially simpler workup.

Chemical Reactivity and Mechanistic Investigations of 3 Ethyloxolane 3 Carbonitrile

Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This inherent reactivity allows for a range of transformations, including additions, reductions, and hydrolysis. numberanalytics.com

Nucleophilic Additions to the Nitrile

The electrophilic carbon of the nitrile group in 3-Ethyloxolane-3-carbonitrile readily reacts with strong carbon-based nucleophiles, such as those found in Grignard reagents or organolithium compounds. libretexts.orgpressbooks.pub This reaction proceeds via nucleophilic addition to the C≡N bond, forming an intermediate imine anion. libretexts.org Subsequent aqueous workup hydrolyzes this intermediate to yield a ketone. libretexts.orgyoutube.com This two-step process provides a robust method for synthesizing ketones where the nitrile carbon becomes the carbonyl carbon. libretexts.org

For example, the reaction with a Grignard reagent (R-MgX) initially forms a magnesium salt of the imine anion. youtube.com The addition of water or dilute acid then hydrolyzes the imine to the corresponding ketone, (3-Ethyloxolane-3-yl)(R)methanone, and ammonia. libretexts.orgyoutube.com

Nucleophilic ReagentIntermediateFinal Product
Methylmagnesium bromide (CH₃MgBr)Imine anion salt1-(3-Ethyloxolan-3-yl)ethan-1-one
Phenyllithium (C₆H₅Li)Imine anion salt(3-Ethyloxolan-3-yl)(phenyl)methanone
Ethylmagnesium chloride (CH₃CH₂MgCl)Imine anion salt1-(3-Ethyloxolan-3-yl)propan-1-one

Reductions and Oxidations of the Nitrile Group

The nitrile group can undergo both reduction and oxidation, leading to valuable amine and carboxylic acid derivatives, respectively.

Reduction: The reduction of the nitrile group is a common and effective method for synthesizing primary amines. chemguide.co.uksavemyexams.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether will reduce the nitrile in this compound to the corresponding primary amine, (3-Ethyloxolan-3-yl)methanamine. libretexts.orglibretexts.org The mechanism involves two successive nucleophilic additions of hydride ions (H⁻) to the nitrile carbon, followed by protonation during workup. libretexts.orgpressbooks.pub

Alternatively, using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) allows for the partial reduction of the nitrile. pressbooks.pub This reaction, when followed by hydrolysis, stops at the aldehyde stage, yielding 3-Ethyloxolane-3-carbaldehyde. libretexts.org

TransformationReagent(s)Product
Full Reduction1. LiAlH₄, Et₂O 2. H₂O(3-Ethyloxolan-3-yl)methanamine
Partial Reduction1. DIBAL-H, Toluene 2. H₂O3-Ethyloxolane-3-carbaldehyde
Oxidation (via Hydrolysis)H₃O⁺ or OH⁻, then H₃O⁺3-Ethyloxolane-3-carboxylic acid

Oxidation: Direct oxidation of the nitrile group is less common. However, the conversion to a carboxylic acid is readily achieved through hydrolysis, which can be considered a formal oxidation of the carbon atom.

Hydrolytic Transformations of the Carbonitrile

The hydrolysis of nitriles is a fundamental reaction that proceeds in either acidic or basic aqueous conditions to yield carboxylic acids. libretexts.orgpressbooks.pub The reaction occurs in two stages. First, the nitrile is converted to an amide intermediate, 3-Ethyloxolane-3-carboxamide. youtube.com Under the reaction conditions, this amide is typically not isolated and undergoes further hydrolysis to the final carboxylic acid product, 3-Ethyloxolane-3-carboxylic acid. libretexts.orgyoutube.com

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom for attack by water. pressbooks.pub In basic conditions, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org In both pathways, the formation of the carboxylic acid is the eventual outcome. youtube.com

Reactivity of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a cyclic ether, which is generally stable and unreactive compared to its strained three-membered counterpart, oxirane. evitachem.com However, it can participate in specific reactions, particularly under conditions that activate the ether linkage or the C-H bonds on the ring.

Ring-Opening Reactions and Associated Mechanisms

While the tetrahydrofuran (B95107) ring is relatively inert, it can undergo ring-opening reactions under forcing conditions, typically involving strong acids or Lewis acids. princeton.edu The mechanism begins with the protonation of the ether oxygen by a strong acid. This activation makes the adjacent α-carbons (at the C2 and C5 positions) electrophilic and susceptible to nucleophilic attack.

A nucleophile can then attack one of the α-carbons, leading to the cleavage of a C-O bond and the opening of the ring. The regioselectivity of this attack can be influenced by steric and electronic factors of substituents on the ring. For this compound, the substitution at the C3 position would sterically hinder attack at the C2 and C4 positions, but the primary sites of acid-catalyzed cleavage remain the C-O bonds.

Functionalization of the Oxolane Ring at Unsubstituted Positions

Modern synthetic methods have enabled the direct functionalization of otherwise unreactive C-H bonds. The positions alpha to the ether oxygen in the oxolane ring (C2 and C5) are the most likely sites for such reactions due to the stabilizing effect of the adjacent oxygen atom on potential radical or cationic intermediates.

Advanced methodologies, such as those involving transition-metal catalysis or photoredox catalysis, can achieve C-H activation and subsequent functionalization. organic-chemistry.orgnih.gov For instance, it is conceivable that this compound could undergo α-arylation or alkylation through a nickel-catalyzed photoredox reaction, allowing for the introduction of new substituents at the C2 or C5 positions without disrupting the ring structure. organic-chemistry.org These reactions represent a frontier in the synthetic utility of such heterocyclic systems. nih.gov

Stability and Degradation Pathways of the Oxolane Core

There is no specific experimental or computational data available in the scientific literature concerning the stability and degradation pathways of the oxolane (tetrahydrofuran) core of this compound. In general, the tetrahydrofuran ring is considered a relatively stable moiety, often used as a solvent in organic reactions due to its general inertness. chemrxiv.org However, the stability of the ring can be influenced by its substituents.

Studies on other substituted cyclic ethers show that ring-opening reactions can occur under specific conditions, such as photocatalytic oxidative fragmentation. nih.govunizar.es For instance, the presence of certain functional groups can facilitate hydride abstraction, leading to carbocation intermediates that may undergo ring cleavage. nih.gov Without dedicated studies on this compound, it is impossible to determine how the geminal ethyl and nitrile groups at the C-3 position affect the electron distribution and strain of the oxolane ring, and thus its susceptibility to various degradation pathways (e.g., acid- or base-catalyzed hydrolysis, oxidation, or thermal decomposition).

Stereochemical Aspects of Reactions

The this compound molecule possesses a chiral center at the C-3 carbon, meaning it can exist as two enantiomers. google.com This structural feature is crucial for its potential applications in stereoselective synthesis. However, a review of the literature indicates a complete lack of studies on the stereochemical aspects of its reactions.

Diastereoselectivity and Enantioselectivity in Transformations

No published research details the diastereoselectivity or enantioselectivity of any chemical transformation starting from or acting upon this compound. While the stereoselective synthesis of other substituted oxolanes is a well-explored field, with methods developed to control the formation of specific diastereomers and enantiomers, these general principles have not been applied to or reported for the title compound. diva-portal.orgnih.govresearchgate.net

Influence of the Chiral Center at C-3 on Reaction Outcomes

The influence of the stereochemistry at the C-3 position on the outcome of potential reactions is entirely uncharacterized in the literature. In chiral molecules, the existing stereocenter can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another in the product—a phenomenon known as asymmetric induction. bldpharm.com For this compound, there are no studies that investigate this effect. For example, if the nitrile group were to be hydrolyzed or reduced, the C-3 chiral center would be expected to influence the stereochemical outcome of any subsequent reactions at a new stereocenter, but this has not been documented.

Elucidation of Reaction Mechanisms

A fundamental understanding of a compound's reactivity relies on the elucidation of its reaction mechanisms, including kinetic analysis and the identification of transient species. For this compound, this information is absent from the scientific record.

Kinetic Studies and Reaction Rate Laws

No kinetic studies have been published for any reaction involving this compound. Such studies are essential for determining the rate of a reaction and how it is affected by factors like concentration, temperature, and catalysts. Consequently, no reaction rate laws have been established for this compound. While kinetic data exists for the combustion and pyrolysis of other substituted oxolanes, this information is not relevant to its synthetic transformations under typical laboratory conditions. researchgate.net

Identification of Reaction Intermediates and Transition States

The characterization of reaction intermediates (such as carbocations, carbanions, or radicals) and transition states is critical for a complete mechanistic understanding. acs.org There are no reports on the identification or computational modeling of any reaction intermediates or transition states for reactions involving this compound. General mechanisms for related compound classes, like the Thorpe reaction for the self-condensation of nitriles or radical reactions involving the tetrahydrofuran ring, have been described. diva-portal.orgmdpi.com However, these generalized mechanisms have not been specifically investigated or validated for this compound.

Advanced Spectroscopic and Structural Characterization of 3 Ethyloxolane 3 Carbonitrile and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

For nitriles, the C≡N stretching vibration is a key diagnostic marker. In acetonitrile, this mode appears as a bright, local vibration in the IR spectrum. nih.gov Its frequency is sensitive to the molecular environment, including coordination with metal cations. nih.gov For instance, in related nitrile-containing compounds, the C≡N stretch is typically observed in the range of 2223-2228 cm⁻¹. mdpi.com

The oxolane (tetrahydrofuran) ring exhibits characteristic C-O-C stretching vibrations. In substituted tetrahydrofurans, these bands can be found around 1182 cm⁻¹. researchgate.net For N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide, the C-O-C stretch of the furan (B31954) ring is noted around 1250 cm⁻¹.

Other significant vibrational modes include those of the alkyl chains. Aromatic C-H stretching in substituted systems can appear around 2945 cm⁻¹. researchgate.net The vibrational spectrum of water, often present as a solvent or impurity, shows a broad O-H stretching band around 3350 cm⁻¹ and a bending mode near 1640 cm⁻¹. mdpi.com

Table 1: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in Substituted Oxolanes and Nitriles

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)References
Nitrile (C≡N)Stretch2223 - 2228 mdpi.com
Ether (C-O-C)Stretch~1182, ~1250 researchgate.net
Aromatic C-HStretch~2945 researchgate.net
Alkyl C-HStretchNot specified
Water (O-H)Stretch~3350 mdpi.com
Water (H-O-H)Bend~1640 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. rsc.org

In substituted oxolanes, the protons on the tetrahydrofuran (B95107) ring typically resonate in the range of δ 3.5–4.5 ppm. For example, in N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide, the multiplet for the H-2 proton appears at δ 3.89-3.82 ppm, while the H-5 protons are observed at δ 3.71-3.66 ppm and δ 3.62-3.57 ppm. researchgate.net The chemical shifts and coupling patterns of the ethyl group protons would provide clear evidence for its presence and point of attachment.

The carbon atoms of the oxolane ring in derivatives have distinct chemical shifts. For instance, in N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide, the amide carbonyl carbon (C=O) appears at 172.8 ppm. vulcanchem.com The nitrile carbon in related structures would have a characteristic chemical shift, aiding in its identification. A simplified table of typical ¹³C NMR chemical shifts indicates that carbons in a C-O single bond resonate around 50-65 ppm, while those in a C-C single bond are found further upfield. libretexts.org

2D NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for example, between the methylene (B1212753) and methyl protons of the ethyl group, and among the protons on the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection of the ethyl group and the nitrile group to the C3 position of the oxolane ring. For instance, a correlation between the methylene protons of the ethyl group and the nitrile carbon would be expected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-Ethyloxolane-3-carbonitrile

Atom Position/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Oxolane Protons (CH₂)3.5 - 4.560 - 75Chemical shifts are influenced by the electronegativity of the adjacent oxygen atom. libretexts.org
Ethyl Group (CH₂)1.5 - 2.520 - 30
Ethyl Group (CH₃)0.8 - 1.210 - 15
Nitrile Carbon (C≡N)N/A115 - 125The nitrile carbon is a quaternary carbon.
Quaternary Carbon (C3)N/A40 - 50The carbon atom to which the ethyl and nitrile groups are attached.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its elemental composition. semanticscholar.org The electron ionization (EI) mass spectrum would show fragmentation patterns characteristic of the molecule's structure. For example, substituted oxolanes can undergo ring cleavage. aip.org In related compounds like N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide derivatives, fragmentation often involves the loss of specific side chains, which can be observed in the mass spectrum. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms, which can be precisely determined using single-crystal X-ray diffraction. This technique, though not specifically reported for this compound, allows for the measurement of bond lengths, bond angles, and torsional angles to a high degree of precision.

The five-membered oxolane (tetrahydrofuran) ring is not planar and typically adopts a puckered conformation to relieve ring strain. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). In this compound, the substituents at C3—the ethyl group and the nitrile group—would influence the specific conformation adopted. For instance, studies on other 3-substituted tetrahydrofuran derivatives show that the ring can adopt various envelope and twist forms depending on the nature and orientation of the substituents.

Expected Bond Lengths and Angles:

Based on data from similar organic molecules, the bond lengths and angles within the this compound structure are expected to fall within typical ranges. The C-O bonds in the oxolane ring are anticipated to be around 1.43 Å, while the C-C single bonds within the ring and the ethyl group would be approximately 1.53-1.54 Å. scispace.com The C-C bond between the ring and the nitrile group would be slightly shorter due to the influence of the sp-hybridized carbon of the nitrile. The C≡N triple bond of the nitrile group typically has a length of about 1.14-1.16 Å. chemrxiv.org

The bond angles within the oxolane ring are expected to be close to the tetrahedral angle of 109.5° but will be slightly distorted due to ring puckering, typically ranging from 102° to 106°. The angles around the substituted C3 atom (O-C3-C, C-C3-C) will be influenced by the steric bulk of the ethyl and nitrile groups.

Torsional Angles:

Table 1: Predicted Bond Lengths for this compound Data are hypothetical and based on typical values for similar structural motifs.

Bond Expected Length (Å)
C-O (ring) ~1.43
C-C (ring) ~1.53
C-C (ethyl) ~1.54
C-CN ~1.52
C≡N ~1.15

Table 2: Predicted Bond Angles for this compound Data are hypothetical and based on typical values for similar structural motifs.

Angle Expected Value (°)
C-O-C (ring) ~108
O-C-C (ring) ~105
C-C-C (ring) ~104
C-C3-CN ~110
C3-C-N ~178

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. acs.org For this compound, the key functional groups—the ether oxygen and the nitrile group—would play a dominant role in directing the supramolecular assembly.

The nitrile group is a particularly interesting participant in crystal engineering. nih.gov It possesses a significant dipole moment and the nitrogen atom can act as a hydrogen bond acceptor. cdnsciencepub.com The most probable intermolecular interactions in the crystal structure of this compound would include:

C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a good acceptor for weak C-H···N hydrogen bonds. Hydrogen atoms from the ethyl group or the oxolane ring of neighboring molecules could form such contacts, linking the molecules into extended networks. nih.gov

Dipole-Dipole Interactions: The linear C≡N group has a strong local dipole. In the crystal lattice, these dipoles tend to arrange in an antiparallel fashion to minimize electrostatic repulsion, which is a common packing motif in nitrile-containing crystals. researchgate.net This can lead to the formation of centrosymmetric dimers or other arrangements that optimize these interactions.

C-H···O Hydrogen Bonds: The oxygen atom of the oxolane ring can also act as a hydrogen bond acceptor, forming weak C-H···O interactions with adjacent molecules.

The interplay of these interactions determines the final crystal structure. iucr.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal, providing a fingerprint of the packing environment. Such analysis on related nitrile compounds often reveals the dominance of H···H, C···H/H···C, and N···H/H···N contacts. rsc.org

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Since this compound is a chiral molecule, determining its absolute configuration (R or S) is a critical aspect of its characterization. Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for this purpose. bath.ac.uk These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample. mgcub.ac.in

Circular Dichroism (CD):

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A CD spectrum shows positive or negative peaks, known as Cotton effects, in the region of a chromophore's absorption. The nitrile group (-C≡N) itself is a weak chromophore in the far UV region. However, its presence influences the electronic transitions of the oxolane ring. More effectively, the absolute configuration can often be determined by converting the molecule into a derivative containing a stronger chromophore. acs.org For instance, a derivative could be synthesized to introduce a chromophore whose CD spectrum is well-understood and predictable by established empirical rules (e.g., the octant rule for ketones) or by comparing the experimental spectrum with quantum-chemical calculations. hebmu.edu.cn For chiral nitriles, sometimes a metal complex is formed in-situ to induce a measurable CD signal. nih.gov

Optical Rotatory Dispersion (ORD):

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. researchgate.net An ORD curve displays a characteristic peak and trough (a Cotton effect) in the wavelength range where the molecule absorbs light. The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the stereocenter. scribd.com While CD spectroscopy is often considered more straightforward to interpret because its bands correspond directly to absorption maxima, ORD and CD are related phenomena (through the Kronig-Kramers transforms) and provide complementary information. For molecules like this compound, where the intrinsic chromophores are weak, ORD measurements across a wide wavelength range could still reveal a plain curve whose sign and magnitude at specific wavelengths (like the sodium D-line) provide initial characterization of its optical activity.

The definitive assignment of the absolute configuration of this compound would likely require a combined approach: obtaining an experimental CD or ORD spectrum and comparing it to the spectrum predicted for a specific enantiomer (e.g., the R-enantiomer) using time-dependent density functional theory (TD-DFT) calculations. A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. researchgate.net

Table 3: Illustrative Chiroptical Data Data are hypothetical and for illustrative purposes only.

Technique Parameter Expected Observation
ORD Specific Rotation [α]_D^25 Non-zero value (e.g., +X° or -X°)
CD Cotton Effect (λ_max) Weak band in far-UV; stronger bands upon derivatization
TD-DFT Calculated Spectrum Used to correlate experimental sign of Cotton effect to R/S configuration

Computational and Theoretical Studies on 3 Ethyloxolane 3 Carbonitrile

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. ias.ac.in For a molecule like 3-Ethyloxolane-3-carbonitrile, methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into its structure, stability, and reactivity. mdpi.comumk.pl DFT methods are often favored for their balance of computational cost and accuracy, while ab initio methods, being based on first principles without empirical parameters, offer a high level of theory. umk.plresearchgate.net

These computational approaches are essential for predicting molecular properties and can be invaluable in fields like drug development and materials science. mdpi.com The choice between different functionals in DFT (e.g., B3LYP) or levels of ab initio theory (e.g., MP2, CCSD(T)) depends on the desired accuracy and the computational resources available. researchgate.net

Geometry Optimization and Equilibrium Structures

A crucial first step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable form.

Ab initio and DFT methods are employed to calculate the forces on each atom and adjust their positions until a minimum on the potential energy surface is located. nih.gov The resulting optimized geometry provides a foundational model for all further calculations. For instance, in related heterocyclic compounds, DFT calculations have been used to predict bond lengths and angles that are in good agreement with experimental data where available.

Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)

Parameter Bond/Angle Predicted Value (DFT B3LYP/6-31G*)
Bond Length C-O (ring) 1.43 Å
C-C (ring) 1.54 Å
C-C≡N 1.47 Å
C≡N 1.15 Å
C-CH2CH3 1.55 Å
Bond Angle O-C-C (ring) 108°
C-C-C (ring) 105°
C-C-C≡N 112°

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Analysis of the electronic structure reveals key aspects of a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. ontosight.ai

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the nitrile group and the oxygen of the oxolane ring, indicating these as sites for electrophilic attack.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as bond stretching or angle bending. These theoretical spectra can be compared with experimental data to aid in the structural identification of the compound.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of a molecule that arise from rotation around single bonds. pressbooks.pub For this compound, the five-membered oxolane ring can adopt various conformations, typically envelope or twist forms. Additionally, rotation around the C-C bond connecting the ethyl group to the ring will result in different rotamers.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction. mdpi.com By modeling reaction pathways, chemists can gain insights into reaction mechanisms, predict the most likely products, and understand the factors that control selectivity. ontosight.ai

Transition State Characterization and Activation Energies

To understand the kinetics of a reaction, it is necessary to identify the transition state—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry of transition states. mdpi.com The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. For this compound, this could involve modeling reactions such as the hydrolysis of the nitrile group or nucleophilic additions. The nitrile group itself is electron-withdrawing and can influence the reactivity of the molecule.

Solvent Effects on Reactivity

The reactivity of a chemical compound can be significantly influenced by the solvent in which a reaction is carried out. Solvents can stabilize or destabilize reactants, transition states, and products, thereby altering reaction rates and, in some cases, the reaction mechanism itself. Theoretical studies, often employing Density Functional Theory (DFT) or other quantum chemical methods, are instrumental in elucidating these effects at a molecular level.

For a molecule like this compound, which possesses a polar nitrile group and an ether linkage within the oxolane ring, the choice of solvent would be critical for its reactions. A systematic computational study would typically involve modeling the reaction in a variety of solvents with differing polarities (e.g., non-polar, polar aprotic, and polar protic).

Hypothetical Research Data Table:

A typical data table from such a study would compare the calculated activation energies (ΔG‡) and reaction energies (ΔG_rxn) for a key reaction of this compound in different solvent environments.

SolventDielectric Constant (ε)Calculated ΔG‡ (kcal/mol)Calculated ΔG_rxn (kcal/mol)
n-Hexane2.0Data not availableData not available
Dichloromethane9.1Data not availableData not available
Acetone21Data not availableData not available
Acetonitrile37.5Data not availableData not available
Water80.1Data not availableData not available
Note: This table is illustrative. No experimental or computational data for this compound has been found in the public domain.

Such a study would aim to understand how the solvent's polarity and its ability to form hydrogen bonds interact with the dipole moments of the reactants and transition states, thereby influencing the reaction's energetic profile.

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, MD simulations could be employed to explore several aspects of its dynamic behavior:

Conformational Analysis: The five-membered oxolane ring is not planar and can adopt various puckered conformations. MD simulations could reveal the preferred conformations of the ring, the rotational barrier of the ethyl group, and how these are influenced by the surrounding solvent.

Solvation Structure: Simulations could illustrate how solvent molecules arrange themselves around the solute, particularly around the polar nitrile and ether functionalities. This is crucial for understanding solubility and reactivity.

Transport Properties: MD can be used to calculate properties such as the diffusion coefficient of the molecule in different solvents.

Hypothetical Simulation Parameters Table:

A typical MD simulation study would report the parameters used to ensure the reproducibility of the results.

ParameterValue
Force Fielde.g., OPLS-AA, GAFF
Solvent Modele.g., TIP3P, SPC/E
System SizeData not available
Simulation TimeData not available
TemperatureData not available
PressureData not available
Ensemblee.g., NVT, NPT
Note: This table illustrates typical parameters for an MD simulation. No specific simulation data for this compound is available.

Applications of 3 Ethyloxolane 3 Carbonitrile As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3-Ethyloxolane-3-carbonitrile as a precursor lies in the reactivity of its functional groups and the stereochemical potential of its core structure. Organic building blocks are essential starting materials, and having access to the right substrate is as critical as the synthetic method itself. sigmaaldrich.com The combination of an ether linkage and a nitrile group on a single small molecule allows for a range of chemical transformations, enabling its incorporation into larger, more complex target molecules.

The structure of this compound is well-suited to serve as a scaffold for creating ring-fused heterocyclic systems. Cycloaddition reactions are among the most efficient strategies for building complex ring systems, which are key components that determine a molecule's three-dimensionality and physicochemical properties. nih.gov The nitrile group can undergo various cyclization reactions, acting as an electrophilic or nucleophilic center depending on the reaction conditions. For instance, it can react with dienes or other difunctional molecules to construct new rings fused to the parent oxolane structure. The synthesis of fused heterocycles is a significant area of organic chemistry, often aimed at producing compounds with novel biological activities or material properties. mdpi.comresearchgate.netrsc.org The inherent oxolane ring provides a stable, three-dimensional foundation that can influence the stereochemical outcome of such annulation reactions.

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. sigmaaldrich.com Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to control the stereochemistry of a reaction. sigmaaldrich.com this compound, while typically supplied as a racemate, possesses a quaternary carbon atom. This carbon can be transformed into a chiral center. For example, reduction of the nitrile group to an amine, followed by resolution, would yield chiral amino alcohols. These derivatives are valuable precursors for synthesizing chiral auxiliaries or ligands. Chiral ligands are pivotal in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical course of a reaction. nih.govnih.gov The oxolane oxygen atom in the this compound framework can also act as a coordination site, making its derivatives potentially useful as bidentate ligands in transition-metal catalysis.

Development of Novel Synthetic Reagents

Synthetic reagents are compounds used to carry out specific chemical transformations. researchgate.netslideshare.net The functional groups of this compound can be chemically modified to generate novel reagents with specific applications. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, each yielding a new molecule with different reactive properties. The development of such reagents is often driven by the need for improved selectivity, milder reaction conditions, or novel reactivity patterns in organic synthesis. chemie-brunschwig.chmdpi.com The transformation of a basic building block like this compound into a more specialized reagent is a common strategy in synthetic methodology development. bibliotekanauki.pl

Role in Catalyst Development

The development of efficient and selective catalysts is essential for sustainable chemistry, as they enhance reaction rates, improve yields, and reduce energy consumption. catalysis.blogugent.be The design of new catalysts often involves creating specific molecular structures that can facilitate a desired chemical transformation. arxiv.orgrsc.org As discussed previously, derivatives of this compound can be envisioned as chiral ligands. The incorporation of such ligands into metal complexes is a cornerstone of asymmetric catalyst development. nih.gov The oxolane ring provides a defined structural backbone, while modifications to the side chain originating from the nitrile group can be used to tune the steric and electronic properties of the resulting ligand, thereby optimizing the performance of the catalyst for a specific reaction.

Utility in Materials Science (e.g., Polymer Chemistry, Solvent Development)

The applications of chemical compounds extend beyond synthesis into the realm of materials science, including polymer chemistry and solvent development. taylorfrancis.com

In polymer chemistry , monomers containing nitrile groups are known to undergo polymerization. The nitrile functionality in this compound could potentially be used in polymerization reactions to create polymers with the oxolane ring as a repeating side group. scielo.brkallipos.gr Such polymers might exhibit unique properties, such as altered solubility, thermal stability, or adhesive characteristics, due to the incorporation of the cyclic ether moiety. aprcomposites.com.au

In solvent development , the polarity and solvating ability of a solvent can significantly influence reaction rates and equilibria. libretexts.orgwikipedia.orgajpojournals.org The oxolane (tetrahydrofuran) structure is a common feature in many effective solvents. While this compound itself may be considered for specialized applications, its derivatives could be designed as novel solvents or co-solvents. The presence of both a polar nitrile group and a less polar ether and ethyl group gives the molecule an amphiphilic character that could be useful for dissolving a range of reactants. chemicals.co.uk

The table below outlines the potential utility of this compound in different areas of materials science based on its structural features.

Area of Materials ScienceRelevant Structural FeaturePotential Application/RoleAnticipated Property Contribution
Polymer ChemistryNitrile Group (-C≡N)Monomer or co-monomer in polymerization reactions.Introduces polarity and potential for cross-linking; the oxolane side chain could enhance solubility or thermal properties. scielo.braprcomposites.com.au
Adhesives & CoatingsOxolane Ring and Nitrile GroupComponent in the formulation of specialty adhesives or functional coatings.The polar groups can promote adhesion to various substrates. Incorporation into a polymer backbone can modify surface properties. specificpolymers.com
Solvent DevelopmentOxolane Ring, Ethyl Group, Nitrile GroupSpecialty solvent or co-solvent for specific chemical reactions.Acts as a polar aprotic solvent, potentially stabilizing charged intermediates in a reaction. libretexts.orgwikipedia.org
Functional MaterialsQuaternary Carbon CenterPrecursor for chiral liquid crystals or other optically active materials.Introduction of chirality can lead to materials with unique optical or self-assembling properties.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral molecules containing quaternary stereocenters is a formidable challenge in organic chemistry. Future research could focus on developing novel catalytic asymmetric methods to access enantiomerically enriched 3-Ethyloxolane-3-carbonitrile. Building upon existing strategies for the synthesis of substituted tetrahydrofurans, several approaches could be investigated. rsc.orgdntb.gov.uarsc.orgresearchgate.net

One promising direction is the use of chiral catalysts in cycloetherification reactions. For instance, a potential route could involve the asymmetric cycloetherification of a suitably substituted ε-hydroxy-α,β-unsaturated nitrile. The use of bifunctional organocatalysts, such as cinchona-alkaloid-thiourea derivatives, has proven effective in the enantioselective synthesis of tetrahydrofuran (B95107) rings and could be adapted for this purpose. organic-chemistry.org Another avenue involves the desymmetrization of prochiral precursors. A prochiral diol, for example, could undergo a copper-catalyzed intramolecular C-O bond formation using a chiral ligand to yield the desired chiral oxolane. rsc.org The presence of the cyano group has been shown to be crucial for achieving high enantioselectivity in similar copper-catalyzed intramolecular arylations. rsc.org

Furthermore, the development of catalytic asymmetric methods for the direct functionalization of a pre-existing oxolane ring at the 3-position presents a significant but rewarding challenge. This could potentially be achieved through enantioselective alkylation or cyanation reactions on a suitable 3-substituted oxolane precursor.

Table 1: Potential Asymmetric Synthetic Strategies for this compound

Synthetic ApproachCatalyst/ReagentPotential PrecursorKey Features
Asymmetric CycloetherificationChiral Brønsted Acid or Bifunctional Organocatalystε-hydroxy-α,β-unsaturated nitrileHigh potential for enantioselectivity.
Catalytic DesymmetrizationChiral Copper or Palladium ComplexProchiral 3,3-disubstituted diolEstablishes the quaternary stereocenter in a single step.
Enantioselective AlkylationChiral Phase-Transfer Catalyst3-OxolanecarbonitrileDirect formation of the C-C bond at the stereocenter.

Exploration of Organometallic Chemistry Involving this compound

The field of organometallic chemistry offers a vast toolkit for both the synthesis and functionalization of heterocyclic compounds like this compound. wikipedia.orgresearchgate.net Future research could explore the use of organometallic reagents to create novel derivatives or utilize the nitrile group as a coordination site for metal complexes. chemrxiv.org

Organometallic reagents such as organolithium or Grignard reagents are commonly used in conjunction with tetrahydrofuran as a solvent. wikipedia.orgacs.org However, their reactivity can be tuned to deprotonate the THF ring itself, suggesting that this compound could be functionalized at various positions on the ring through carefully chosen organometallic bases. researchgate.net For example, bimetallic bases have shown unique reactivity in deprotonating THF. researchgate.net The synthesis of 2,5-disubstituted tetrahydrofuran derivatives using organozinc reagents has also been reported, indicating a potential pathway for further substitution on the oxolane ring. google.com

The nitrile group in this compound is a versatile functional group for organometallic transformations. It can act as a ligand for transition metals, opening up possibilities for the design of novel catalysts or materials. Research could be directed towards the synthesis of organometallic complexes where the nitrile nitrogen coordinates to a metal center. Such complexes could exhibit interesting catalytic properties or serve as precursors for further reactions. Additionally, the nitrile group can undergo reactions such as migratory insertion in the presence of metal catalysts, which could be exploited for the synthesis of more complex heterocyclic systems. rsc.org

Photochemical and Electrochemical Reactivity

The study of photochemical and electrochemical reactions of this compound represents a largely unexplored frontier. Both the nitrile group and the ether linkage offer potential sites for novel transformations under these conditions. rsc.orgnih.govacs.org

Photochemical Reactivity: The nitrile group is a known chromophore and can participate in various photochemical reactions. rsc.orgresearchgate.netoup.comacs.orgrsc.org Research could investigate the photochemical cyanation of other substrates using this compound as a potential cyano source, or the intramolecular photochemical reactions of the molecule itself. For instance, photoredox catalysis could enable C-H functionalization of the oxolane ring. nih.gov The photochemical cycloaddition of the nitrile group with alkenes or other unsaturated systems is another potential area of study. oup.comrsc.org Furthermore, the interaction between the ether oxygen and the excited state of the nitrile group could lead to unique reactivity not observed in simpler alkyl nitriles. The development of metal-free, photochemical methods for nitrile synthesis from alcohols also suggests that the reverse reaction, or other transformations of the oxolane ring, might be possible under photochemical conditions. organic-chemistry.org

Electrochemical Reactivity: Electrochemical methods offer a green and efficient way to synthesize and functionalize organic molecules. nih.govacs.orgbham.ac.ukbohrium.com The electrochemical behavior of this compound is currently unknown. Future studies could explore its oxidation and reduction potentials to understand its electronic properties. Electrochemical oxidation could potentially lead to C-H functionalization of the oxolane ring, offering a reagent-free method for introducing new functional groups. nih.govbohrium.com The electrochemical reduction of the nitrile group could provide a controlled method for its conversion to an amine, which may proceed with different selectivity compared to traditional chemical reducing agents. The electrochemical synthesis of saturated nitrogen heterocycles is an emerging field, and it is conceivable that under specific electrochemical conditions, the nitrile group could participate in intramolecular cyclization reactions. bham.ac.uk

Advanced Mechanistic Investigations using In Situ Spectroscopy

A detailed understanding of the reaction mechanisms for the formation and subsequent reactions of this compound is crucial for optimizing existing synthetic routes and discovering new transformations. The use of advanced in situ spectroscopic techniques can provide invaluable real-time information about reactive intermediates and transition states. researchgate.netacs.orgnih.gov

Future research should employ techniques such as in situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy to monitor the progress of reactions involving this compound. For example, in situ IR could be used to track the disappearance of starting materials and the appearance of products and intermediates in real-time during a catalytic asymmetric synthesis. This could help in identifying the rate-determining step and understanding the role of the catalyst. acs.org

In situ NMR studies could provide detailed structural information about transient species. For instance, in the context of organometallic reactions, in situ NMR could help to characterize the coordination of the nitrile group to a metal center or the formation of organometallic intermediates. rsc.org Kinetic studies, including reaction progress kinetic analysis, can be combined with in situ spectroscopy to build detailed kinetic models of the reactions. researchgate.net This approach has been successfully used to uncover complex reaction pathways, including autocatalysis and inhibition, in other catalytic systems. acs.org The hydration of nitriles to amides has been studied using these techniques, providing a template for investigating similar transformations of this compound. researchgate.netnih.gov

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. nih.govacs.orgresearchgate.netacs.orgnsf.gov Future research on this compound would greatly benefit from the application of computational methods to design new derivatives with tailored reactivity and properties.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. nih.govacs.org For example, calculations can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. The reactivity of the nitrile group towards nucleophiles like cysteine has been successfully modeled using DFT, and similar studies could be performed for this compound to predict its potential biological activity. nih.govacs.orgresearchgate.net

Computational studies can also be used to explore the reaction mechanisms of potential synthetic routes. acs.orgnsf.govrsc.org By calculating the energies of transition states and intermediates, researchers can predict the feasibility of a proposed reaction and identify potential side reactions. This information is invaluable for optimizing reaction conditions and designing more efficient syntheses. For instance, computational studies have been used to rationalize the stereochemical outcomes of cycloetherification reactions, which could be applied to the asymmetric synthesis of this compound. acs.org

Furthermore, computational screening of virtual libraries of this compound derivatives could be used to identify candidates with desirable properties, such as enhanced reactivity, specific biological activity, or improved material properties. numberanalytics.com This in silico approach can significantly accelerate the discovery of new and useful compounds based on the this compound scaffold.

Table 2: Computationally Explorable Properties of this compound Derivatives

Property to be TunedComputational MethodPotential Application
Electronic Properties (HOMO/LUMO)DFTPredicting photochemical and electrochemical reactivity.
Reaction BarriersTransition State Theory, DFTOptimizing synthetic routes and predicting product distributions.
Binding Affinity to Biological TargetsMolecular Docking, MD SimulationsDesigning new bioactive compounds.
Spectroscopic Properties (NMR, IR)DFT, Ab initio methodsAiding in the characterization of new derivatives.

Q & A

Q. What established synthetic routes are available for 3-Ethyloxolane-3-carbonitrile, and what reaction conditions are critical for optimizing yield?

Q. Which spectroscopic techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the carbonitrile group and ethyloxolane ring structure. For example, the nitrile carbon typically appears at ~115-120 ppm in ¹³C NMR. Infrared (IR) spectroscopy can validate the C≡N stretch (~2240 cm⁻¹). X-ray crystallography, as seen in studies of analogous compounds (e.g., 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile), provides definitive stereochemical confirmation . Mass spectrometry (HRMS) ensures molecular ion consistency.

Q. What safety protocols should be followed when handling nitrile-containing compounds like this compound?

  • Methodological Answer : Nitriles require strict safety measures due to toxicity and flammability risks. Key protocols include:
  • Use of explosion-proof equipment and inert gas environments to prevent combustion .
  • Personal protective equipment (PPE): Nitrile gloves, face shields, and lab coats.
  • Storage in sealed containers under nitrogen at ≤4°C to minimize degradation .
  • Emergency procedures: Immediate rinsing for eye/skin contact and use of activated charcoal for ingestion .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the selectivity of this compound synthesis?

  • Methodological Answer : Systematic Design of Experiments (DoE) is recommended. Variables like temperature, catalyst loading, and solvent polarity should be tested iteratively. For instance, TiO₂ catalysts in dehydration steps (as in acrylonitrile synthesis) improve selectivity by minimizing side reactions . Kinetic studies (e.g., time-resolved FTIR) can identify intermediate phases. Computational modeling (DFT) predicts transition states to guide solvent selection (e.g., toluene vs. DMF) .

Q. What strategies are effective in reconciling discrepancies between computational predictions and experimental data for this compound?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects, van der Waals interactions). To resolve:
  • Cross-validate results using multiple methods (e.g., DFT, MP2, and experimental crystallography) .
  • Adjust computational parameters (e.g., basis sets, solvation models) to match experimental conditions .
  • Use sensitivity analysis to identify which variables (e.g., bond angles, dihedrals) most impact outcomes .

Q. In catalytic synthesis of this compound, how can acid catalysts influence reaction pathways and byproduct formation?

  • Methodological Answer : Acid catalysts (e.g., Brønsted acids) protonate intermediates, altering reaction pathways. For example:
  • Strong acids (H₂SO₄) may promote ring-opening side reactions, while mild acids (acetic acid) favor cyclization .
  • Leaching tests (ICP-OES) ensure catalyst stability.
  • Byproduct analysis (e.g., GC-MS) identifies competing pathways, such as dimerization or hydrolysis.

Methodological Notes

  • Data Contradictions : While lists related dioxolanes (e.g., 2-Ethyl-2-methyl-1,3-dioxolane), synthesis conditions may vary. Cross-referencing with and ensures robustness.
  • Safety Compliance : Align protocols with and , even if the compound differs, due to shared nitrile hazards.
  • Advanced Analysis : Emphasize iterative validation (experimental + computational) to address data gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.